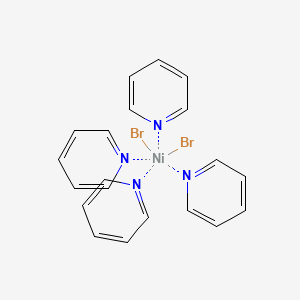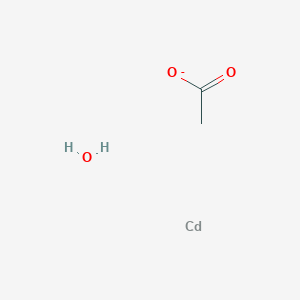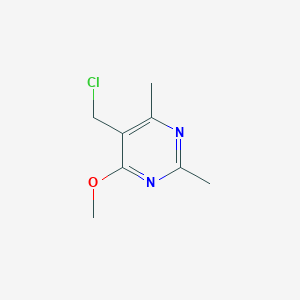
4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine is a chemical compound with the molecular formula C20H21N3O It is a morpholine derivative that features a benzyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyrazole derivative.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with a suitable halogenated compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzyl or pyrazole groups.
Reduction Products: Reduced forms of the compound, potentially altering the functional groups.
Substitution Products: Compounds with substituted benzyl or pyrazole groups.
Aplicaciones Científicas De Investigación
4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new industrial chemicals and processes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors on cell surfaces, altering cellular signaling pathways.
Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: This compound shares structural similarities with 4-Benzyl-2-(1-benzyl-1H-pyrazol-4-YL)morpholine and has been studied for its antioxidant activity.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole ring and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of a benzyl group, pyrazole ring, and morpholine ring
Propiedades
Fórmula molecular |
C21H23N3O |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-benzyl-2-(1-benzylpyrazol-4-yl)morpholine |
InChI |
InChI=1S/C21H23N3O/c1-3-7-18(8-4-1)14-23-11-12-25-21(17-23)20-13-22-24(16-20)15-19-9-5-2-6-10-19/h1-10,13,16,21H,11-12,14-15,17H2 |
Clave InChI |
OXBXVIJVLNTOJA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC2=CC=CC=C2)C3=CN(N=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)

![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)



![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)


![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)
